methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
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Overview
Description
The compound “methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate” is a complex organic molecule. It has a molecular formula of C12H14N4O7S and an average mass of 358.327 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a thieno[3,2-d]pyrimidin-1-yl moiety attached to a thiophen-2-yl group via an ethyl linker. It also contains a 2,4-dioxo-1,3-thiazolidin-3-yl group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm^3, a molar refractivity of 78.7±0.3 cm^3, and a polar surface area of 166 Å^2. It also has 11 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds .Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, such as our compound, is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. These compounds exhibit potential therapeutic effects, including lipid-lowering (Atorvastatin) and anti-cancer (Sunitinib) properties . Researchers can explore modifications of this scaffold to design novel drug candidates.
Antiviral and Antimicrobial Agents
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have shown antimalarial and HIV-1 protease inhibitory activities. Investigating their mechanism of action and optimizing their structures could lead to new antiviral and antimicrobial agents .
Organic Synthesis and Cyclization Reactions
The compound’s unique structure allows for cyclization reactions. For instance, oxidative cyclization of β-enaminones has been studied, leading to pyrrolin-4-ones. Researchers can explore various cyclization pathways and conditions to access diverse derivatives .
Plant Hormone Analogues
Indole derivatives, such as our compound, have applications in plant biology. Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. By modifying the indole scaffold, researchers can develop analogues with potential applications in plant growth regulation and crop yield enhancement .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the broad range of activities exhibited by similar compounds, this compound could have potential applications in various areas of medicinal chemistry .
properties
IUPAC Name |
methyl 4-[[2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-30-21(28)14-4-6-15(7-5-14)23-18(26)13-25-17-9-12-32-19(17)20(27)24(22(25)29)10-8-16-3-2-11-31-16/h2-7,9,11-12,19H,8,10,13H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLUDQNQFXPDRX-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N3O5S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate |
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